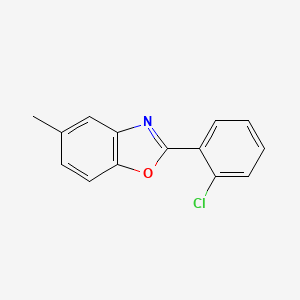

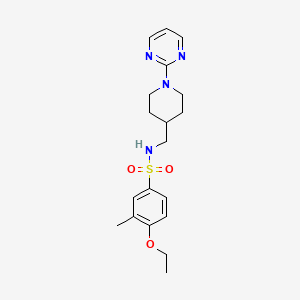

2-(2-Chlorophenyl)-5-methyl-1,3-benzoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(2-Chlorophenyl)-5-methyl-1,3-benzoxazole" is a derivative of benzoxazole, a class of aromatic organic compounds that consist of a benzene ring fused to an oxazole ring. Benzoxazole derivatives are known for their diverse range of biological activities and applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of benzoxazole derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the photolysis of pentachlorophenol in a water-acetonitrile solution can lead to the formation of a related compound, 2-methyl-4,5,6,7-tetrachlorobenzoxazole, when exposed to wavelengths ≥290 nm. After adjusting the pH to ≥12, the photoproduct can be extracted and crystallized from a methanolic solution . This process demonstrates the potential for photochemical reactions in the synthesis of benzoxazole derivatives.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can exhibit restricted rotation around certain bonds due to steric hindrance. For example, in the case of 5-(2-(p-chlorophenyl)benzimidazole-1-yl)methyl-4-(o-methylphenyl)-2,4-dihydro-[1,2,4]-triazole-3-thiones, the rotation around the methylene bridge is hindered, which is evidenced by NMR, X-ray, and DFT studies . This restricted rotation can lead to the existence of low-energy rotational conformers, which are significant for the compound's properties and behavior.

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions, including photochemical processes. The photoformation of benzoxazole from pentachlorophenol involves the generation of a cyclohexadiene ketocarbene intermediate, which then forms the oxazole ring . These reactions are not only important for the synthesis of these compounds but also for understanding their reactivity and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be influenced by their molecular structure and substituents. For instance, the presence of halogen atoms can affect the photophysical properties of these compounds. Novel fluorescent 2-(2-aminofluorophenyl)benzoxazoles show absorption in the long-wavelength band and emit blue fluorescence, with the emission intensity being highly affected by solvent polarity . Such properties are crucial for applications in fluorescence-based technologies and sensors.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- 2-Substituted benzoxazoles, including derivatives like 2-(2-chlorophenyl)-5-methyl-1,3-benzoxazole, can be synthesized via Cu-catalysed intramolecular coupling cyclization reactions. This method efficiently synthesizes a wide range of benzoxazoles from N-(2-iodo-/bromo-/chlorophenyl)benzamides under mild conditions (Wu et al., 2014).

Biological and Medicinal Applications

- Benzoxazoles, including variants of this compound, have demonstrated antimicrobial activities. The synthesis of such derivatives from various ester ethoxycarbonylhydrazones with primary amines has shown effectiveness against various microorganisms (Bektaş et al., 2007).

- Certain 2-halogenatedphenyl benzoxazoles, closely related to this compound, have been designed and synthesized, displaying significant anti-inflammatory and cytotoxic activities. This includes inhibiting human prostate carcinoma epithelial cell lines (Thakral et al., 2022).

- The anti-allergic activity of benoxaprofen, a compound structurally similar to this compound, has been studied, revealing its efficacy in reducing anaphylactic mediator release in animal models (Boot et al., 1982).

Photophysical Properties

- Novel fluorescent 2-(2-aminofluorophenyl)benzoxazoles, which include derivatives of this compound, have been synthesized, displaying unique photophysical properties like blue and green fluorescence affected by solvent polarity (Tanaka & Komiya, 2002).

Mécanisme D'action

Target of Action

Similar compounds such as clomazone and Profenofos have been studied Clomazone is an agricultural herbicide, and Profenofos is an organophosphate insecticide Both interact with specific enzymes or receptors in their target organisms

Mode of Action

Clomazone suppresses the biosynthesis of chlorophyll and other plant pigments , while Profenofos inhibits the acetylcholinesterase enzyme . The interaction of 2-(2-Chlorophenyl)-5-methyl-1,3-benzoxazole with its targets may result in changes at the molecular level, affecting the normal functioning of the target organism.

Biochemical Pathways

For instance, Clomazone affects the pathway of chlorophyll biosynthesis , and Profenofos affects the acetylcholine neurotransmission pathway .

Pharmacokinetics

Similar compounds like clomazone are known to be highly soluble in water and quite volatile . Cenobamate, another related compound, is rapidly absorbed with a bioavailability of >88%, primarily metabolized in the liver, and excreted mainly via urine .

Result of Action

For instance, Clomazone is used to control broad-leaved weeds and grasses in a variety of crops , and Profenofos is used against lepidopteran insects .

Action Environment

Clomazone is known to be relatively volatile and may be prone to drift . It also undergoes biological degradation, exhibiting a soil half-life of one to four months .

Propriétés

IUPAC Name |

2-(2-chlorophenyl)-5-methyl-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO/c1-9-6-7-13-12(8-9)16-14(17-13)10-4-2-3-5-11(10)15/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLKPHBXFLWSHQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B3007559.png)

![N-[cyano(2,4-difluorophenyl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3007562.png)

![6-(Bromomethyl)-2,2-difluorospiro[2.5]octane](/img/structure/B3007563.png)

![3-allyl-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3007568.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethylbutanamide](/img/structure/B3007571.png)

![4-Oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B3007574.png)

![2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3007582.png)